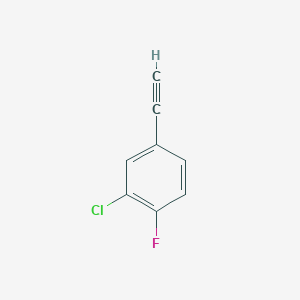
3-氯-4-氟苯乙炔
描述
科学研究应用
植物研究中的叶绿素荧光
叶绿素荧光技术对于理解各种环境条件下植物的光合效率至关重要。Kalaji 等人。(2014) 提供了叶绿素荧光应用的全面概述,强调了其在分析光合活性、胁迫反应和整体植物健康方面的效用 (Kalaji 等人,2014)。这种方法的非侵入性和动态性可以提供有关 3-氯-4-氟苯乙炔和类似化合物如何影响植物生理和胁迫机制的见解。
有机荧光团的毒性
Alford 等人回顾了分子成像中使用的有机荧光团的毒性。(2009),强调了在医学和生物应用中评估荧光团安全性的重要性 (Alford 等人,2009)。考虑到 3-氯-4-氟苯乙炔在研究和开发中的潜在应用,了解结构或功能相关荧光团的毒性和安全性至关重要。
电池技术中的氟磷酸盐阴极
氟磷酸盐阴极的开发和表征,例如基于钠离子 (NaxV2(PO4)2F3) 的阴极,用于储能和电池技术,提供了对先进技术中氟化材料的电化学性质和应用的见解 (Dacek 等人,2016)。该领域的研究可能为 3-氯-4-氟苯乙炔提出潜在的工业和技术应用,特别是在开发用于储能解决方案的新材料方面。
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm coupling, the reaction involves two key steps: oxidative addition and transmetalation . The compound might participate in these steps, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s plausible that the compound could be involved in pathways related to carbon–carbon bond formation, given its potential use in sm coupling .
Result of Action
Its potential role in sm coupling suggests it could contribute to the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific context of its use.
生化分析
Biochemical Properties
3-Chloro-4-fluorophenylacetylene plays a crucial role in biochemical reactions, particularly as an inhibitor of tyrosinase, an enzyme implicated in melanin production . The compound interacts with the catalytic site of tyrosinase from Agaricus bisporus, enhancing its inhibitory activity due to the presence of the 3-chloro-4-fluorophenyl fragment . This interaction is significant for pharmaceutical and cosmetic applications, as it can help in developing new agents to address skin pigmentation disorders and neurodegenerative processes.
Cellular Effects
3-Chloro-4-fluorophenylacetylene has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting tyrosinase activity, which in turn affects melanin production in melanocytes . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on melanin production makes it a potential candidate for treating hyperpigmentation disorders and studying the underlying mechanisms of melanin synthesis.
Molecular Mechanism
The molecular mechanism of 3-Chloro-4-fluorophenylacetylene involves its binding interactions with biomolecules, particularly tyrosinase . The compound’s 3-chloro-4-fluorophenyl fragment enhances its ability to establish profitable contact with the catalytic site of tyrosinase, leading to enzyme inhibition . This inhibition results in decreased melanin production, which can be beneficial for cosmetic and pharmaceutical applications. Additionally, docking analysis supports the compound’s higher potency compared to reference compounds .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-fluorophenylacetylene vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy in animal models.
Metabolic Pathways
3-Chloro-4-fluorophenylacetylene is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s metabolism may affect metabolic flux and metabolite levels, which can have downstream effects on cellular processes. Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
3-Chloro-4-fluorophenylacetylene’s subcellular localization affects its activity and function within cells The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
2-chloro-4-ethynyl-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPRSQLKFAHAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,10S,11R)-11,14,14-Trimethyl-5-(2,3,4,5,6-pentafluorophenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B3335089.png)

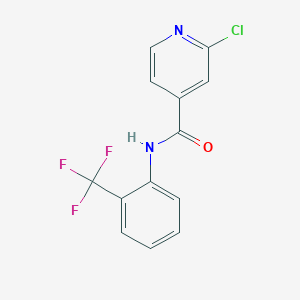
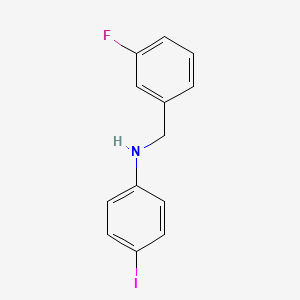
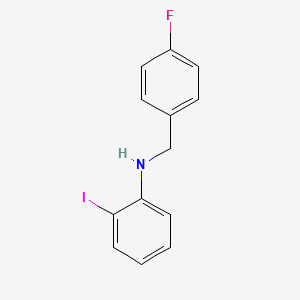
![Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate](/img/structure/B3335130.png)
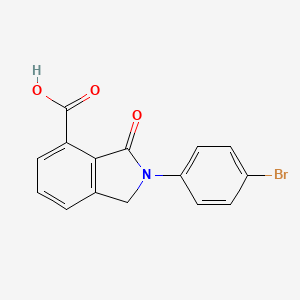

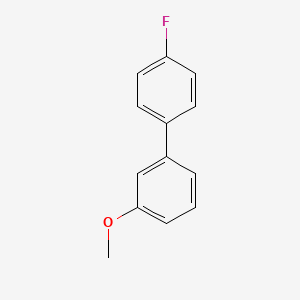
![9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B3335167.png)
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3335176.png)
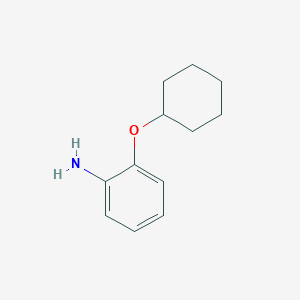
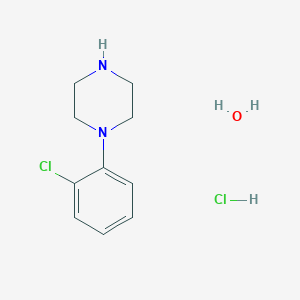
![1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one](/img/structure/B3335203.png)